Benzoic acid, 2-ethenyl-3-methoxy-
Description
Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their versatile functional groups. The compound 2-ethenyl-3-methoxybenzoic acid features a benzoic acid backbone substituted with a methoxy group at position 3 and an ethenyl (vinyl) group at position 2.
These substituents position the compound as a candidate for applications in drug design, polymer chemistry, or agrochemicals, though further experimental validation is required.
Properties
CAS No. |
64957-80-8 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-ethenyl-3-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O3/c1-3-7-8(10(11)12)5-4-6-9(7)13-2/h3-6H,1H2,2H3,(H,11,12) |
InChI Key |
BSYLKWSZBIICFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C=C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-ethenyl-3-methoxy- can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of benzoic acid, 2-ethenyl-3-methoxy- often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-ethenyl-3-methoxy- undergoes several types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-ethyl-3-methoxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-ethenyl-3-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 2-ethenyl-3-methoxy- involves its interaction with various molecular targets. The ethenyl group can undergo electrophilic addition reactions, while the methoxy group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Comparison with Similar Benzoic Acid Derivatives
Structural and Physicochemical Properties
The table below compares 2-ethenyl-3-methoxybenzoic acid with structurally related compounds:
*Calculated based on formula C₁₀H₁₀O₃.
Key Insights :
- Ethenyl vs.
- Lipophilicity : The ethenyl group increases hydrophobicity, which could enhance extraction efficiency in liquid membranes, as seen in benzoic acid derivatives with large distribution coefficients .
Toxicity Predictions (QSTR Models):
Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives highlight that zero-order (0JA) and first-order (1JA) connectivity indices strongly correlate with acute toxicity (LD₅₀) in mice . For 2-ethenyl-3-methoxybenzoic acid :
Extraction and Solubility Behavior
Benzoic acid derivatives with higher lipophilicity (e.g., phenol, 2-methoxybenzoic acid) exhibit rapid extraction in emulsion liquid membranes due to favorable distribution coefficients (m) . For 2-ethenyl-3-methoxybenzoic acid:
- Predicted Extraction Rate: Likely comparable to phenol (m ≈ 25–30) due to similar hydrophobicity, enabling efficient removal from wastewater .
- Diffusivity : Mobility in membrane phases may be lower than benzoic acid but higher than acetic acid, as seen in derivatives with bulky substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
